Human P2X4 Receptor Antagonism: A Unique Target Profile Within the Phenylpiperazine Acetamide Class
The compound exhibits selective antagonism at the human P2X4 receptor with an IC50 of 189 nM in a cell-based assay [1]. This stands in contrast to GW791343, which acts as a P2X7 allosteric modulator (pIC50 6.9-7.2) with no reported P2X4 activity . The divergence in purinergic receptor subtype selectivity highlights a critical differentiation point for researchers studying P2X4-mediated pathways.
| Evidence Dimension | Human P2X4 receptor antagonism |
|---|---|
| Target Compound Data | IC50 = 189 nM |
| Comparator Or Baseline | GW791343: No reported P2X4 activity (active at P2X7, pIC50 6.9-7.2) |
| Quantified Difference | Selective P2X4 antagonism vs. selective P2X7 modulation |
| Conditions | Inhibition of ATP-induced cytosolic calcium influx in human 1321N1 cells expressing human P2X4 [1]; GW791343 data from recombinant human P2X7 receptor |
Why This Matters
Procurement of the correct tool compound for P2X4-driven research requires this specific profile; a generic 'P2X' modulator would confound results due to off-target P2X7 activity.
- [1] BindingDB BDBM50399165, CHEMBL2180137: IC50 189 nM against human P2X4 receptor. View Source
